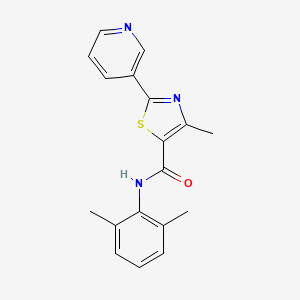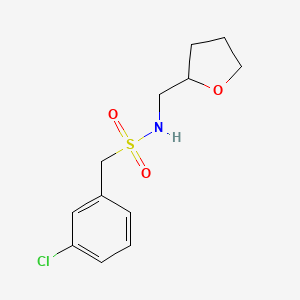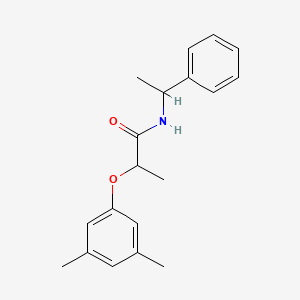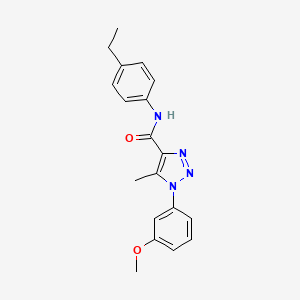
N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, including condensation reactions, ring closure methods, and functional group transformations. For example, the synthesis of polyamides containing a pyridyl moiety, as reported by Faghihi and Mozaffari (2008), involves direct polycondensation of dicarboxylic acid with aromatic diamines, indicating a complex synthesis pathway that might be similar to the target compound (Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and physical behavior of compounds. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate the structure. For instance, Prabhuswamy et al. (2016) used single crystal X-ray diffraction to determine the crystal structure of a related compound, showcasing the importance of molecular structure analysis in comprehending the compound's characteristics (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its functional groups and molecular structure. The presence of a thiazole ring and a carboxamide group suggests reactivity towards nucleophilic substitution and the potential for hydrogen bonding, respectively. Research by Shim et al. (2002) on a structurally analogous compound highlights the compound's interaction with biological receptors, providing insight into its chemical behavior (Shim et al., 2002).
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility, and thermal stability, are crucial for its application in various fields. The solubility in polar solvents and thermal properties can be inferred from similar polyamides discussed by Faghihi and Mozaffari (2008), suggesting that these compounds exhibit good solubility in polar solvents and thermal stability, which are essential characteristics for material science applications (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's functional groups. The thiazole ring confers a certain degree of aromaticity and electronic properties, affecting the compound's reactivity towards electrophilic and nucleophilic agents. Analysis of related compounds, like the work of Okumura et al. (1998), provides a foundation for understanding the chemical properties and reactivity patterns of thiazole-containing compounds (Okumura et al., 1998).
科学的研究の応用
Synthesis and Characterization of Novel Polyamides
Researchers have synthesized new polyamides through the direct polycondensation reaction involving pyridine derivatives, exploring their inherent viscosities, solubility, and thermal properties. These polymers exhibit high yield and are characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis, showing potential applications in various industrial and scientific fields due to their unique physical and chemical properties (Faghihi & Mozaffari, 2008).
Antimicrobial and Antituberculosis Activity
Compounds with structural similarities to "N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" have been evaluated for their antimicrobial and antituberculosis activities. For instance, a set of imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting their potential as new therapeutic agents against resistant forms of tuberculosis (Moraski et al., 2011).
Chemical Synthesis and Molecular Interaction
The synthesis of various derivatives and their interaction with specific receptors have been a focus of research, demonstrating the versatility of these compounds in chemical synthesis and drug design. This includes the synthesis of compounds with potential as cannabinoid receptor antagonists, highlighting their significance in understanding receptor-ligand interactions and developing new pharmacological probes (Lan et al., 1999).
Biological and Pharmacological Properties
The exploration of the biological and pharmacological properties of these compounds, including their cytotoxic activities and potential as dual inhibitors for treating diseases, provides valuable insights into their therapeutic applications. This includes the investigation of their cytotoxic activity against various cancer cell lines, contributing to the development of new anticancer agents (Deady et al., 2003).
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-4-7-12(2)15(11)21-17(22)16-13(3)20-18(23-16)14-8-5-9-19-10-14/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKBFXZMDDDTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4623124.png)
![7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4623136.png)
![1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)

![N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4623149.png)

![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4623178.png)
![2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4623179.png)
![1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4623193.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide](/img/structure/B4623200.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623216.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)